N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound featuring a benzo[b]thiophene moiety, a hydroxypropyl group, and an oxalamide linkage
Mechanism of Action
Target of Action
The primary target of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is the 5-HT1A serotonin receptors . Serotonin receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to the active site of the receptor . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
It is known that serotonin receptors, including 5-ht1a, are involved in numerous biochemical pathways related to mood regulation, anxiety, and depression .
Result of Action
Given its affinity for 5-ht1a serotonin receptors, it can be inferred that the compound may influence cellular processes regulated by these receptors, potentially leading to changes in mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
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Formation of the Benzo[b]thiophene Moiety: : This can be achieved through cyclization reactions involving thiophenes and benzene derivatives. For example, a common method involves the use of palladium-catalyzed coupling reactions .
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Introduction of the Hydroxypropyl Group: : The hydroxypropyl group can be introduced via an epoxide ring-opening reaction. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring .
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Formation of the Oxalamide Linkage: : The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of the amine component (1-phenylethylamine). This step typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The benzo[b]thiophene moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones .
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Reduction: : Reduction of the oxalamide linkage can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
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Substitution: : The hydroxypropyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The benzo[b]thiophene moiety is known for its biological activity, and the compound could be a candidate for drug development targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds like 2-aminobenzo[b]thiophene and 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene share the benzo[b]thiophene core but differ in their functional groups and overall structure.
Oxalamide Derivatives: Compounds such as N,N’-diethyl oxalamide and N,N’-diphenyl oxalamide have similar oxalamide linkages but lack the benzo[b]thiophene moiety.
Uniqueness
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide is unique due to the combination of the benzo[b]thiophene moiety, hydroxypropyl group, and oxalamide linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVMZRVSAJOJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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